Methyl 3-chloro-2-nitrobenzoate

Vue d'ensemble

Description

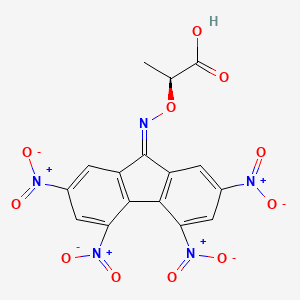

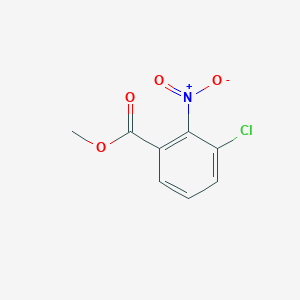

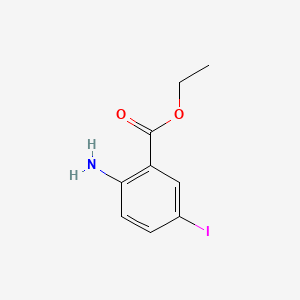

Methyl 3-chloro-2-nitrobenzoate, also known as nitrochlorobenzoic acid methyl ester, is a common organic compound used in a variety of scientific research applications. It is a white solid with a melting point of 36-38°C and a boiling point of 115-117°C. It is soluble in water, alcohol, and ether, and insoluble in benzene. Methyl 3-chloro-2-nitrobenzoate is a chlorinated nitrobenzoic acid ester, and is often used as a reagent in organic synthesis.

Applications De Recherche Scientifique

Chemical Synthesis and Intermediate Applications :

- Methyl 3-chloro-2-nitrobenzoate is used in the synthesis of various chemical compounds. For instance, it was utilized as a starting material in the synthesis of chlorantraniliprole, a prominent insecticide (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010). This process involved several steps, including esterification, reduction, chlorination, and aminolysis.

- Additionally, it has been identified as a potential impurity in the drug substance Lenalidomide (Kishore Gaddam et al., 2020). This study developed and validated an HPLC method for detecting and quantifying this compound as an impurity.

Solubility and Physical Property Studies :

- Research on the solubility of 2-methyl-3-nitrobenzoic acid in various solvents like alcohol, alkyl ether, and alkyl acetate has been conducted (Erin Hart et al., 2017). These studies are crucial for understanding its behavior in different chemical environments and for its application in synthesis processes.

Cytotoxic Properties :

- A study on a silver(I) complex involving 5-chloro-2-nitrobenzoic acid revealed its high cytotoxic property to both normal and carcinoma cells (Nong Wang & Qi Shi, 2011). This kind of research is important for exploring potential therapeutic uses.

Environmental and Analytical Chemistry :

- In the context of environmental chemistry, 3-methyl-4-nitrophenol, a typical hydrolysate of the pesticide fenitrothion, was studied for its transformation into chloro-5-hydroxy-2-nitrobenzoic acid (H. Takanashi et al., 2012). Such studies are significant for understanding the environmental impact and transformation of chemicals.

Green Chemistry Approaches :

- Research on green chemistry approaches has led to the development of an environmental-friendly nitration process of methyl 3-methylbenzoate for synthesizing 5-methyl-2-nitrobenzoic acid (Wen-yi Mei et al., 2018). Such methodologies are crucial for sustainable chemical production.

Mécanisme D'action

Target of Action

Methyl 3-chloro-2-nitrobenzoate is a chemical compound that is often used in organic synthesis . The primary targets of Methyl 3-chloro-2-nitrobenzoate are the organic groups involved in the Suzuki–Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds .

Mode of Action

The mode of action of Methyl 3-chloro-2-nitrobenzoate involves its interaction with these organic groups. In the Suzuki–Miyaura coupling reaction, Methyl 3-chloro-2-nitrobenzoate can act as an organoboron reagent . This allows it to participate in the transmetalation process, where it transfers an organic group from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by Methyl 3-chloro-2-nitrobenzoate are primarily those involved in the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of biaryl compounds . The downstream effects of this reaction can include the synthesis of various organic compounds, depending on the specific reactants used .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular weight, solubility, and chemical structure .

Result of Action

The result of the action of Methyl 3-chloro-2-nitrobenzoate is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .

Action Environment

The action of Methyl 3-chloro-2-nitrobenzoate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in a polar solvent, such as water or an alcohol . Temperature and pressure can also affect the reaction .

Propriétés

IUPAC Name |

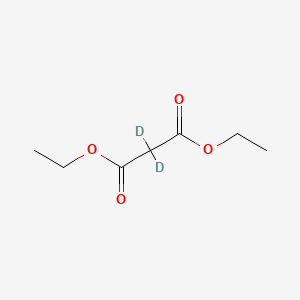

methyl 3-chloro-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWUVGLVDQXCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479668 | |

| Record name | METHYL 3-CHLORO-2-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloro-2-nitrobenzoate | |

CAS RN |

42087-81-0 | |

| Record name | METHYL 3-CHLORO-2-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1590473.png)